molecular formula C25H23N3O4 B10914091 3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10914091
M. Wt: 429.5 g/mol
InChI Key: JNEKVGYXARALDQ-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes methoxyphenyl, methyl, and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of methoxyphenyl groups: This step involves the electrophilic aromatic substitution of the pyrazole core with methoxyphenyl halides in the presence of a base such as potassium carbonate.

    Addition of the nitrobenzyl group: The final step involves the nucleophilic substitution of the pyrazole derivative with a nitrobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Bases such as sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy, methyl, and nitrobenzyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole: Lacks the nitrobenzyl group.

    3,5-diphenyl-4-methyl-1H-pyrazole: Lacks the methoxy groups.

    3,5-bis(3-methoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole: Has a nitro group at a different position on the benzyl ring.

Uniqueness

3,5-bis(3-methoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and nitro groups can enhance its potential as a versatile intermediate in organic synthesis and its potential biological activities.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-4-methyl-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C25H23N3O4/c1-17-24(19-8-5-11-22(14-19)31-2)26-27(16-18-7-4-10-21(13-18)28(29)30)25(17)20-9-6-12-23(15-20)32-3/h4-15H,16H2,1-3H3

InChI Key

JNEKVGYXARALDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)OC

Origin of Product

United States

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